molecular formula C11H16O3 B090412 2-[2-(4-methylphenoxy)ethoxy]ethanol CAS No. 104-39-2

2-[2-(4-methylphenoxy)ethoxy]ethanol

Cat. No.: B090412
CAS No.: 104-39-2
M. Wt: 196.24 g/mol
InChI Key: DXYXGWDDTLAPGM-UHFFFAOYSA-N
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Description

2-[2-(4-methylphenoxy)ethoxy]ethanol: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.247 g/mol . It is also known by other names such as This compound . This compound is characterized by the presence of an ethanol group linked to a 4-methylphenoxy group through an ethoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methylphenoxy)ethoxy]ethanol typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol . This intermediate is then reacted with another equivalent of ethylene oxide to yield the final product . The reaction conditions often involve the use of a base catalyst such as sodium hydroxide or potassium hydroxide to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The use of high-pressure reactors and automated control systems ensures consistent product quality and high yield . The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-[2-(4-methylphenoxy)ethoxy]ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form using reducing agents such as .

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include and .

Major Products Formed:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of or .

Scientific Research Applications

2-[2-(4-methylphenoxy)ethoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-methylphenoxy)ethoxy]ethanol involves its interaction with various molecular targets. The compound can act as a ligand that binds to specific receptors or enzymes , modulating their activity. The ethoxy and phenoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic pathways that are influenced by the compound’s chemical structure .

Comparison with Similar Compounds

Uniqueness: 2-[2-(4-methylphenoxy)ethoxy]ethanol is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its dual ethoxy linkage enhances its solubility and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

2-[2-(4-methylphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-10-2-4-11(5-3-10)14-9-8-13-7-6-12/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYXGWDDTLAPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059296
Record name Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-39-2
Record name 2-[2-(4-Methylphenoxy)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(p-Tolyloxy)ethoxy)ethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(p-tolyloxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
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Record name 2-(2-(P-TOLYLOXY)ETHOXY)ETHANOL
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